molecular formula C16H23NO4 B2443057 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid CAS No. 284493-61-4

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid

Cat. No. B2443057
CAS RN: 284493-61-4
M. Wt: 293.363
InChI Key: MUKDEPPFNRFDFA-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid, also known as Boc-Phe(4-Et)-OH, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid and its derivatives are extensively studied in synthetic organic chemistry for their roles in constructing complex molecules. These compounds serve as intermediates in the synthesis of various amino acid derivatives and peptides, which are crucial in pharmaceuticals and biochemical research. For example, (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid is utilized for ketone, diazo ketone, and carbamate formations, highlighting its versatility in chemical reactions (Linder, Steurer, & Podlech, 2003). Additionally, the synthesis of diastereoselective and enantioselective compounds, such as 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, demonstrates the compound's application in producing stereocontrolled structures important for medicinal chemistry (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Structural and Conformational Analysis

The crystal structure analysis of derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, provides insight into the conformational preferences of these compounds. Such studies are essential for understanding how these molecules might behave in complex biological systems or during chemical synthesis. The findings reveal the impact of N-methylation on peptide conformation, which is crucial for designing peptides with specific biological activities (Jankowska et al., 2002).

Hydrogel Formation for Drug Delivery

The formation of hydrogels from short tripeptide-based amphiphiles incorporating 3-tert-butoxycarbonylamino derivatives illustrates the compound's potential in biomedical applications. These hydrogels can entrap and release therapeutic agents like Vitamin B12 and Doxorubicin in a controlled manner, showing promise for localized cancer therapy. The hydrogelators' non-toxicity and ability to form stable hydrogels under physiological conditions make them excellent candidates for drug delivery systems (Guchhait et al., 2021).

Catalysis and Green Chemistry

The compound's derivatives are also explored in catalysis, such as in N-tert-butoxycarbonylation of amines using environmentally benign catalysts. This application underscores the compound's role in developing more sustainable chemical processes. The efficient and chemoselective transformation of amines into their Boc-protected counterparts without producing side products is crucial for synthesizing complex organic molecules (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

properties

IUPAC Name

3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKDEPPFNRFDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid

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